Demethyl Naproxen Sulfate
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Overview
Description
Demethyl Naproxen Sulfate is a chemical compound categorized as an intermediate of Naproxen. This compound is primarily used in the analytical method development, method validation, and quality control applications for the commercial production of Naproxen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Naproxen Sulfate involves the sulfonation of 2-(6-methoxynaphthalen-2-yl)acetic acid. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature conditions . The reaction is carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same sulfonation reaction but is optimized for large-scale production by controlling the flow rates, temperature, and pressure .
Chemical Reactions Analysis
Types of Reactions
Demethyl Naproxen Sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Demethyl Naproxen Sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Naproxen and other related compounds.
Biology: Studied for its potential effects on biological systems and its role in drug metabolism.
Medicine: Used in the development of analytical methods for quality control of pharmaceutical products.
Industry: Employed in the large-scale production of Naproxen and its derivatives.
Mechanism of Action
The mechanism of action of Demethyl Naproxen Sulfate involves its role as an intermediate in the synthesis of Naproxen. It is metabolized in the liver to form Naproxen, which then exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that cause inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Naproxen: The parent compound, used as a nonsteroidal anti-inflammatory drug (NSAID).
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: An NSAID used for pain relief and inflammation
Uniqueness
Demethyl Naproxen Sulfate is unique in its role as an intermediate in the synthesis of Naproxen. Unlike other NSAIDs, it is not used directly for therapeutic purposes but is crucial in the production and quality control of Naproxen .
Biological Activity
Demethyl Naproxen Sulfate (DMNS) is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen. Understanding its biological activity is crucial for assessing its therapeutic potential and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of DMNS's biological properties, including its metabolic pathways, interactions with sulfotransferase enzymes, and implications for wastewater treatment.
1. Overview of this compound
DMNS is primarily formed through the metabolic processes of naproxen. The compound is notable for its analgesic and anti-inflammatory properties, similar to its parent compound. Studies indicate that DMNS represents a significant portion of the metabolites excreted in human urine, accounting for approximately 66-92% of naproxen metabolites .
2.1 Metabolic Pathways
Naproxen undergoes extensive Phase I and Phase II metabolism, where it is demethylated to form DMNS. This process involves cytochrome P450 enzymes (CYPs), particularly CYP 1A2, 2C8, and 2C9 . Following demethylation, DMNS can be further conjugated via sulfation and glucuronidation.
2.2 Sulfation Mechanism
The sulfation of DMNS is primarily mediated by human cytosolic sulfotransferases (SULTs). Research has demonstrated that DMNS is a substrate for several SULT isoforms, particularly SULT1A1, SULT1B1, and SULT1E1. The kinetic parameters for the sulfation of DMNS reveal that the apparent Km values are significantly higher than those for other substrates like α- and β-naphthol, indicating lower affinity but notable activity at higher concentrations .
SULT Isoform | Km (µM) | Activity |
---|---|---|
SULT1A1 | 84 | High |
SULT1B1 | 690 | Moderate |
SULT1E1 | 341 | Moderate |
3.1 Anti-inflammatory Properties
DMNS retains anti-inflammatory properties akin to naproxen. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . This inhibition leads to reduced production of prostaglandins, contributing to its analgesic effects.
3.2 Environmental Impact
Recent research highlights the impact of DMNS on biological nutrient removal processes in wastewater treatment systems. At concentrations exceeding 0.5 mg/L, DMNS adversely affects nitrogen removal efficiency by inhibiting nitrification processes . High concentrations also reduce phosphate release during anaerobic conditions, suggesting a decrease in microbial activity essential for nutrient cycling.
Case Study 1: Inhibition of Enzymatic Activity
A study assessed the impact of varying concentrations of DMNS on key enzymes involved in biological denitrification and phosphorus removal. Results indicated that increased DMNS concentrations led to a significant decline in enzymatic activity, thereby impairing nutrient removal efficiency in wastewater treatment systems .
Case Study 2: Cancer Cell Line Studies
In vitro studies have evaluated the effects of NO-releasing derivatives of naproxen on cancer cell lines. While not directly studying DMNS, these findings suggest that modifications to the naproxen structure can enhance anti-cancer properties through increased apoptosis and cell cycle arrest .
5. Conclusion
This compound exhibits significant biological activity with implications for both therapeutic use and environmental health. Its metabolism through sulfation reveals important interactions with human sulfotransferases, influencing its pharmacokinetics and efficacy as an anti-inflammatory agent. Furthermore, its impact on wastewater treatment processes underscores the need for careful monitoring of pharmaceutical residues in environmental settings.
Properties
IUPAC Name |
sulfo 2-(6-methoxynaphthalen-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMUYHLFAZNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747476 |
Source
|
Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-61-3 |
Source
|
Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.